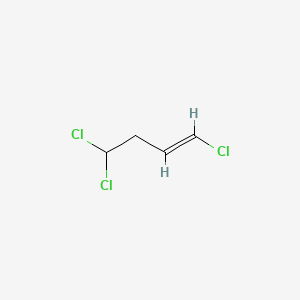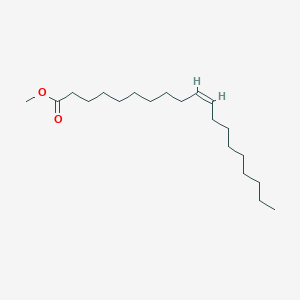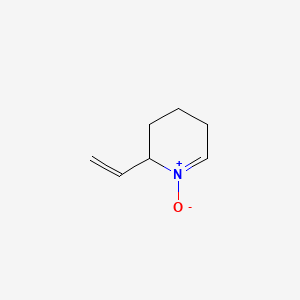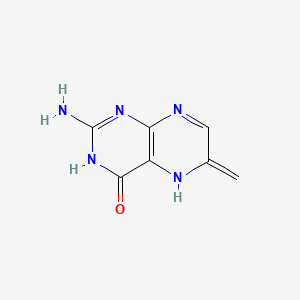
Palmitoleamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitoleamide, also known as Palmitoylethanolamide (PEA), is a naturally occurring fatty acid amide . It was first identified in egg yolk, soybean, and peanut oil in 1957 . PEA has demonstrated utility in the treatment of neuropathic and inflammatory pain .
Synthesis Analysis
PEA is produced starting from a glycerophospholipid precursor in the cell membrane and degraded by two amidases located in the cell membrane and lysosome, respectively, i.e., the fatty acid amide amidase (FAAH) and N-acylethanolamine acid amidase (NAAA) .Molecular Structure Analysis
The molecular formula of Palmitoleamide is C16H31NO . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
Palmitoleamide is a primary fatty amide resulting from the formal condensation of the carboxy group of (9 Z )-hexadecenoic acid with ammonia .Physical And Chemical Properties Analysis
Palmitoleamide is a white crystal or white to slightly yellow solid, soluble in organic solvents such as chloroform, ether, and dimethyl methane .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Palmitoleamide (PEA) exhibits potent anti-inflammatory effects. It modulates various inflammatory mediators, making it relevant in conditions such as chronic inflammation, neuroinflammation, and autoimmune diseases . Researchers have explored its potential in mitigating inflammatory responses and reducing tissue damage.
Analgesic Effects
PEA acts as an analgesic, providing relief from pain. It interacts with endocannabinoid receptors and other molecular targets involved in pain perception. Studies suggest its use in managing chronic pain conditions, including neuropathic pain and osteoarthritis .
Immunomodulation
PEA influences immune responses by regulating cytokines and immune cells. It may enhance immune function and reduce excessive immune activation. Researchers have investigated its role in allergy management and immune system balance .
Neuroprotection
PEA has neuroprotective properties, potentially safeguarding neurons from damage. It may be relevant in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Studies highlight its ability to modulate neuroinflammation and oxidative stress .
Joint Health
PEA’s anti-inflammatory and analgesic effects extend to joint health. It may alleviate symptoms associated with arthritis and improve joint function. Research supports its use as an adjunct in managing joint-related conditions .
Sleep and Recovery
PEA’s impact on sleep quality and recovery has been explored. It may promote better sleep patterns and aid in post-exercise recovery. Its role in optimizing overall well-being is an area of interest .
Bioavailability Enhancement
Initially hindered by poor oral bioavailability, PEA now benefits from advanced delivery systems. These systems, licensed as food supplements, improve its absorption and availability in the body .
Mecanismo De Acción
Target of Action
The primary target of Palmitoleamide is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation . In addition to PPAR-α, Palmitoleamide also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 .
Direcciones Futuras
Given the potential clinical utility of PEA, not least for the treatment of pain where there is a clear need for new well-tolerated drugs, future directions for research include elucidating the ideal treatment indications and dosing regimens and further evaluating the relevance of micronization in head-to-head studies for PEA treatment .
Propiedades
IUPAC Name |
(Z)-hexadec-9-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H2,17,18)/b8-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPQTVNCCVPGFA-FPLPWBNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

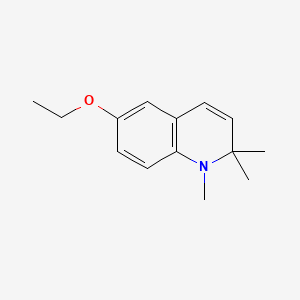
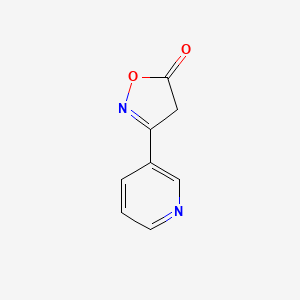

![Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate](/img/structure/B560809.png)
![3-[Ethyl[4-[[4-(phenylazo)phenyl]azo]phenyl]amino]propionitrile](/img/structure/B560810.png)
